

2-(3,4-Dichlorophenoxy)ethanamine molecular structure

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Compound of Interest

Compound Name:	2-(3,4-Dichlorophenoxy)ethanamine
CAS No.:	38949-70-1
Cat. No.:	B1320680

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2-(3,4-Dichlorophenoxy)ethanamine: A Technical Monograph on Structure, Synthesis, and Pharmacological Versatility

Part 1: Executive Summary & Molecular Architecture

2-(3,4-Dichlorophenoxy)ethanamine (also known as O-(3,4-Dichlorophenyl)ethanolamine) represents a specialized chemical scaffold bridging agrochemical innovation and medicinal chemistry. While often encountered as the primary amine precursor to the plant growth regulator DCPTA (2-(3,4-dichlorophenoxy)triethylamine), this moiety serves as a "privileged structure" in drug discovery, particularly in the design of Sigma-1 receptor ligands and monoamine transporter inhibitors.

Its molecular architecture combines a lipophilic, electron-deficient aromatic tail with a polar, cationic ethylamine head group. This amphiphilic nature allows it to penetrate lipid bilayers while retaining specific affinity for G-protein coupled receptors (GPCRs) and ion channels.

Physiochemical Profile[1][2]

Property	Value / Description
IUPAC Name	2-(3,4-Dichlorophenoxy)ethanamine
Molecular Formula	C ₈ H ₉ Cl ₂ NO
Molecular Weight	206.07 g/mol
Predicted LogP	~2.31 (Lipophilic)
pKa (Base)	~9.5 (Protonated at physiological pH)
H-Bond Donors	2 (Primary Amine)
H-Bond Acceptors	2 (Ether Oxygen, Amine Nitrogen)
Rotatable Bonds	3 (Flexible Linker)

Part 2: Synthetic Methodologies

To ensure high purity and prevent the formation of secondary/tertiary amine byproducts (poly-alkylation), the synthesis of the primary amine requires controlled pathways. Two robust, self-validating protocols are recommended for research applications.

Protocol A: The Nitrile Reduction Route (Industrial Standard)

This method is preferred for scalability. It utilizes the nucleophilic attack of the phenoxide ion on chloroacetonitrile, followed by a selective reduction.

- Etherification: 3,4-Dichlorophenol is treated with Chloroacetonitrile () in the presence of a weak base () in refluxing Acetone or DMF.
 - Checkpoint: Monitor disappearance of phenol by TLC. The product, (3,4-Dichlorophenoxy)acetonitrile, precipitates or is extracted.[1]
- Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (

) in dry THF or via catalytic hydrogenation (

, Raney Ni).

- Advantage:[2][3][4] Eliminates risk of over-alkylation common in direct halide substitution.

Protocol B: The Gabriel Synthesis (High Precision)

Ideal for small-scale medicinal chemistry where purity is paramount.

- Coupling: 3,4-Dichlorophenol is reacted with N-(2-Bromoethyl)phthalimide.
- Deprotection: The phthalimide protecting group is cleaved using Hydrazine hydrate () in refluxing ethanol.
 - Result: Releases the free primary amine with no secondary amine contamination.

Visualization: Synthetic Pathways

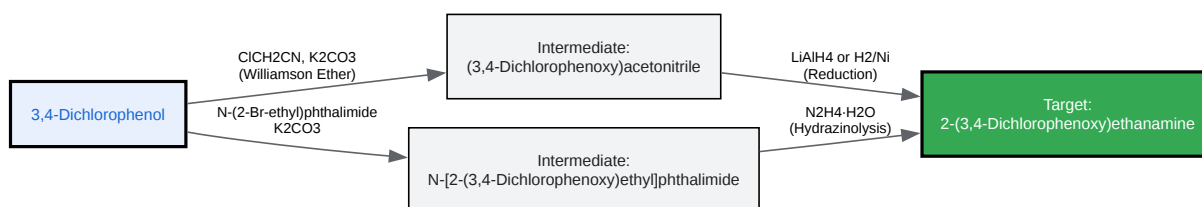


Figure 1: Divergent Synthetic Strategies for Primary Amine Production

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Figure 1: The Nitrile route (top) offers scalability, while the Gabriel route (bottom) ensures absolute amine specificity.

Part 3: Pharmacological Significance & Applications[7]

The **2-(3,4-Dichlorophenoxy)ethanamine** scaffold acts as a versatile pharmacophore due to its ability to mimic neurotransmitter side chains while providing a robust hydrophobic anchor.

Sigma-1 Receptor Ligands

The 3,4-dichlorophenyl tail is a classic "hydrophobic anchor" for Sigma-1 receptors (). The ether oxygen functions as a hydrogen bond acceptor, and the ethylamine chain mimics the cationic nitrogen found in endogenous ligands.

- Mechanism: Ligands containing this moiety bind to the chaperone protein at the mitochondrion-associated ER membrane (MAM), modulating calcium signaling and cellular stress responses.
- Research Utility: Derivatives are explored for neuroprotection and analgesia.[5]

Agrochemical Precursors (DCPTA)

This molecule is the immediate precursor to DCPTA (2-(3,4-Dichlorophenoxy)triethylamine), a tertiary amine.[6]

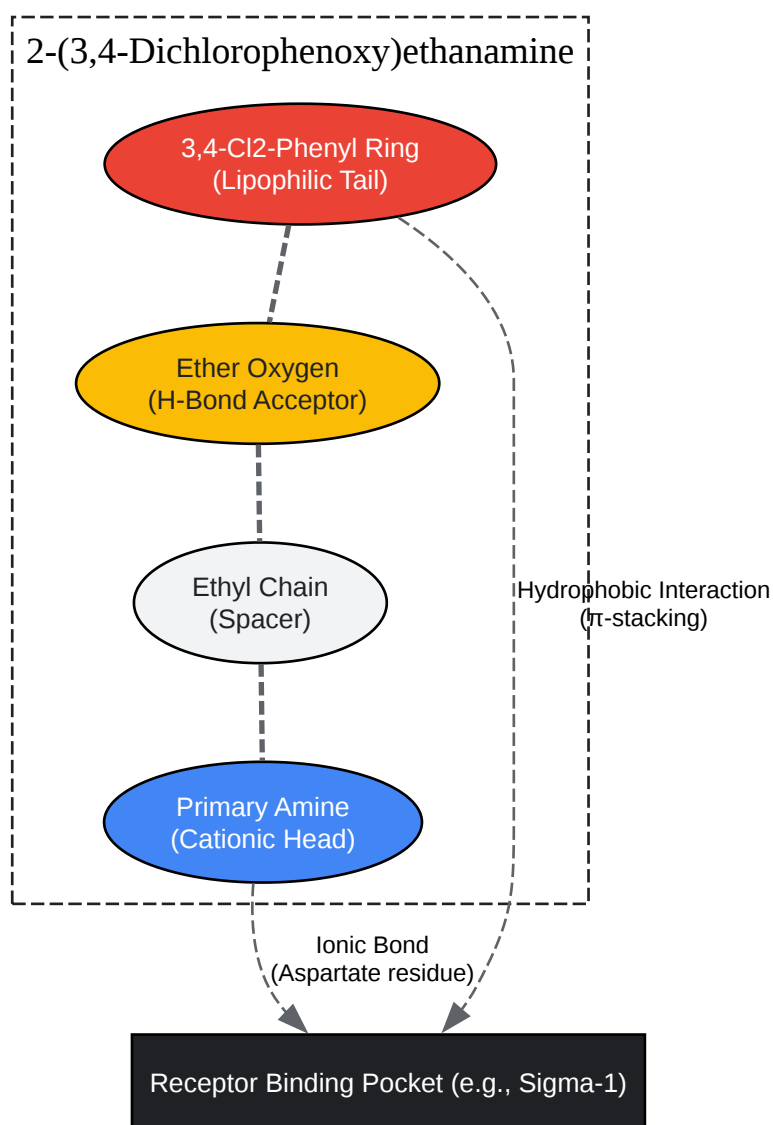
- Bioactivity: DCPTA regulates gene expression related to photosynthesis, increasing chlorophyll content and Rubisco activity in crops.
- Synthesis Link: The primary amine described here is exhaustively alkylated (using Ethyl Bromide) to produce DCPTA.

Bioisosteric Design

In drug design, this scaffold serves as a flexible, metabolically stable linker.

- Comparison: It is an open-chain bioisostere of 5,6-dichloro-2,3-dihydrobenzofuran.
- Target Classes: Serotonin Transporter (SERT) inhibitors often feature this 3,4-dichlorophenoxy motif (e.g., related to the phenoxyphenylpropylamine class).

Visualization: Pharmacophore Mapping



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Figure 2: Pharmacophore mapping illustrating the binding modes of the scaffold.

Part 4: Analytical Characterization

To validate the synthesis of **2-(3,4-Dichlorophenoxy)ethanamine**, the following spectral signatures must be confirmed.

1. ¹H-NMR Spectroscopy (CDCl₃, 400 MHz)

- Aromatic Region (6.7 – 7.4 ppm):

- Look for the characteristic ABC pattern of the 1,2,4-trisubstituted benzene ring.
- ~7.30 (d, J=8.8 Hz, H-5)
- ~7.00 (d, J=2.9 Hz, H-2)
- ~6.75 (dd, J=8.8, 2.9 Hz, H-6)
- Aliphatic Region:
 - ~3.95 (t, J=5.2 Hz, 2H, -O-CH₂-)
 - ~3.05 (t, J=5.2 Hz, 2H, -CH₂-NH₂)
 - ~1.5-2.0 (br s, 2H, -NH₂, exchangeable with D₂O)

2. Infrared Spectroscopy (FT-IR)

- 3300-3400 cm⁻¹: N-H stretching (Primary amine doublet).
- 1240-1260 cm⁻¹: C-O-C asymmetric ether stretch (Strong).
- 800-850 cm⁻¹: C-Cl stretch.

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